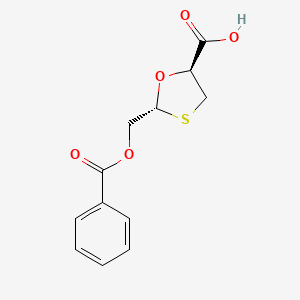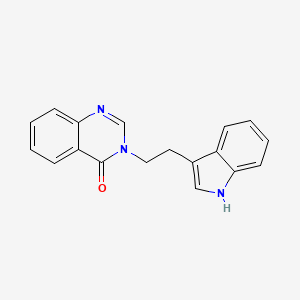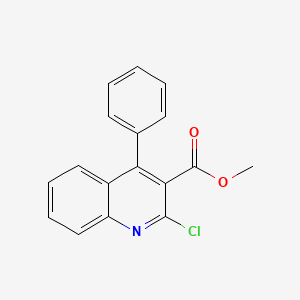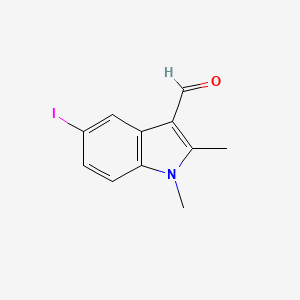
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid is a chiral compound that belongs to the class of oxathiolanes. This compound is characterized by the presence of a benzoyloxy group attached to a methyl group, which is further connected to an oxathiolane ring. The oxathiolane ring itself is a five-membered ring containing both oxygen and sulfur atoms. The compound’s stereochemistry is defined by the (2R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through a cyclization reaction involving a diol and a thiol under acidic conditions.
Introduction of the Benzoyloxy Group: The benzoyloxy group can be introduced via an esterification reaction using benzoyl chloride and a suitable base, such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted oxathiolane derivatives.
Scientific Research Applications
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s oxathiolane ring can interact with enzymes or receptors, leading to modulation of their activity. The benzoyloxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2-((Methoxy)methyl)-1,3-oxathiolane-5-carboxylic acid: Similar structure but with a methoxy group instead of a benzoyloxy group.
(2R,5S)-2-((Ethoxy)methyl)-1,3-oxathiolane-5-carboxylic acid: Similar structure but with an ethoxy group instead of a benzoyloxy group.
Uniqueness
(2R,5S)-2-((Benzoyloxy)methyl)-1,3-oxathiolane-5-carboxylic acid is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C12H12O5S |
|---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
(2R,5S)-2-(benzoyloxymethyl)-1,3-oxathiolane-5-carboxylic acid |
InChI |
InChI=1S/C12H12O5S/c13-11(14)9-7-18-10(17-9)6-16-12(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |
InChI Key |
WYTBHRXJCMCCJM-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)COC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(OC(S1)COC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)

![8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B11837141.png)


![Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-](/img/structure/B11837181.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B11837188.png)
![N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11837193.png)



